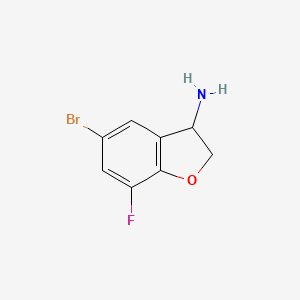

5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine

Description

5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1156991-76-2) is a halogenated benzofuran derivative with the molecular formula C₈H₇BrFNO and a molecular weight of 226.05 g/mol. This compound is marketed as a building block for pharmaceutical and agrochemical research, available in quantities of 100 mg to 1 g with a purity of 95% . Its structure features a bromine atom at position 5 and a fluorine atom at position 7 on the benzofuran ring, with an amine group at position 2. This substitution pattern makes it a valuable intermediate for synthesizing bioactive molecules, particularly in antifungal and antimicrobial applications .

Properties

Molecular Formula |

C8H7BrFNO |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C8H7BrFNO/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7H,3,11H2 |

InChI Key |

BTJQGWSPHDYUSF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C(=CC(=C2)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This one-pot etherification and dehydrative cyclization process is a common method for preparing benzofuran derivatives . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions.

Example Reaction:

5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine reacts with sodium methoxide in methanol at 80°C to yield 5-methoxy-7-fluoro-2,3-dihydrobenzofuran-3-amine.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaOMe/MeOH, 80°C, 6h | 5-Methoxy derivative | 72% | |

| NH₃ (aq)/EtOH, 60°C, 4h | 5-Amino derivative | 68% |

Fluorine’s electron-withdrawing effect enhances bromine’s electrophilicity, facilitating substitution at the 5-position.

Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling C–C bond formation.

Suzuki–Miyaura Coupling:

Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ yields biaryl derivatives.

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Phenyl-7-fluoro derivative | 85% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-(4-Methoxyphenyl) derivative | 78% |

Amine Functionalization

The primary amine at position 3 is reactive toward acylating and alkylating agents.

Acylation:

Treatment with acetic anhydride in pyridine produces the corresponding acetamide.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ac₂O, pyridine | RT, 12h | 3-Acetamide derivative | 90% |

Schiff Base Formation:

Reaction with aromatic aldehydes (e.g., benzaldehyde) generates imine derivatives.

Halogen Exchange

Fluorine at position 7 can be replaced under radical or electrophilic conditions.

Photochemical Bromination:

UV irradiation in CCl₄ with Br₂ yields 5,7-dibromo-2,3-dihydrobenzofuran-3-amine.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂, CCl₄, UV light | 25°C, 3h | 5,7-Dibromo derivative | 65% |

Oxidative Transformations

The dihydrobenzofuran ring undergoes oxidation to form benzofuran derivatives.

DDQ-Mediated Oxidation:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in toluene converts the dihydro ring to a fully aromatic system .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| DDQ, toluene | Reflux, 8h | Benzofuran-3-amine derivative | 82% |

Comparative Reactivity with Analogues

The reactivity profile differs significantly from structurally similar compounds due to halogen positioning.

| Compound | Key Reactivity Differences |

|---|---|

| 5-Bromo-4-fluoro isomer | Faster bromine substitution due to fluorine’s meta-directing effect |

| 7-Bromo-5-fluoro isomer | Reduced coupling efficiency with Pd catalysts |

| Non-fluorinated 5-bromo analogue | Lower electrophilicity at bromine position |

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C, releasing HBr and HF.

-

Light Sensitivity: Prolonged UV exposure leads to debromination.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound has garnered attention for its potential as a therapeutic agent. Research indicates that it may function as an agonist or antagonist at specific receptors, influencing pathways related to neurological disorders and cancer treatment. Its halogen substituents enhance binding affinity to biological targets, which can lead to different pharmacological profiles based on its chiral configuration .

2. Anticancer Activity

Preliminary studies suggest that 5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For example:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Inhibition of cell signaling pathways | |

| Lung Cancer | Induction of apoptosis |

3. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further development in antimicrobial therapies:

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Mycobacterium tuberculosis | Antimycobacterial | 8 μg/mL |

| Staphylococcus aureus | Antibacterial | 29.76 μg/mL |

| Candida albicans | Antifungal | 11.38 μg/mL |

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes critical for cellular processes:

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinase | Competitive inhibition | |

| Bromodomain Proteins | Selective inhibition |

These interactions suggest that the compound could be developed into a therapeutic agent targeting diseases linked to these enzymes.

Case Studies

1. Antimycobacterial Study

A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study found that compounds with similar structures exhibited MIC values as low as 8 μg/mL, indicating strong potential for treating tuberculosis .

2. Cancer Cell Line Study

In vitro studies involving breast cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 μM, suggesting effective anticancer properties through apoptosis induction .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to modulate the activity of neurotransmitters like dopamine, norepinephrine, and serotonin in the brain . This modulation can lead to various pharmacological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares 5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine with six closely related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Differences |

|---|---|---|---|---|---|

| This compound | 1156991-76-2 | C₈H₇BrFNO | 226.05 | Br (C5), F (C7) | Reference compound |

| (S)-4-Fluoro-2,3-dihydrobenzofuran-3-amine | 1213519-46-0 | C₈H₈FNO | 153.15 | F (C4) | Lacks bromine; fluorine at C4 |

| 5-Bromo-2,3-dihydrobenzofuran-3-amine | 885280-79-5 | C₈H₈BrNO | 214.06 | Br (C5) | Lacks fluorine at C7 |

| (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine | 1259810-93-9 | C₈H₇BrFNO | 232.05 | Br (C5), F (C6) | Fluorine at C6 instead of C7 |

| (R)-6-Bromo-7-chloro-2,3-dihydrobenzofuran-3-amine | 1272731-95-9 | C₈H₇BrClNO | 248.50 | Br (C6), Cl (C7) | Chlorine replaces fluorine at C7 |

| 7-Fluoro-2,3-dihydrobenzofuran-3-amine | 939757-42-3 | C₈H₈FNO | 153.15 | F (C7) | Lacks bromine at C5 |

Key Observations :

- Halogen Type and Position : The target compound's 5-bromo-7-fluoro substitution distinguishes it from analogs like the 5-bromo-6-fluoro isomer (CAS: 1259810-93-9) and the 6-bromo-7-chloro derivative (CAS: 1272731-95-9). Halogen positioning significantly impacts electronic properties and steric interactions .

- Molecular Weight : Bromine adds substantial mass compared to chlorine or fluorine. For example, replacing fluorine with chlorine in the 7-position increases molecular weight by ~18 g/mol (e.g., 248.50 vs. 226.05) .

- Chirality : Enantiomers like (R)- and (S)-5-bromo-4-fluoro derivatives (CAS: 1934470-94-6, 1414960-64-7) highlight the role of stereochemistry in biological activity .

Biological Activity

5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Compound Overview

This compound possesses a bicyclic structure that combines a benzofuran moiety with halogen substitutions. These modifications are believed to enhance its biological activity by influencing interactions with biological targets.

The compound exhibits various mechanisms of action, primarily through inhibition of specific enzymes and modulation of signaling pathways:

- Inhibition of Poly(ADP-ribose) polymerase (PARP) : Research has shown that derivatives of 2,3-dihydrobenzofuran can act as potent inhibitors of PARP, an enzyme involved in DNA repair processes. The compound's structure allows for effective binding within the catalytic site of PARP, leading to significant cytotoxic effects in cancer cells, particularly those deficient in BRCA genes .

- Bromodomain Inhibition : The compound has been identified as a selective inhibitor of bromodomain-containing proteins, which play crucial roles in regulating gene expression through acetylation recognition. Its selectivity for certain bromodomains (BD1 and BD2) suggests potential applications in treating diseases associated with dysregulated gene expression .

Case Studies and Research Findings

- PARP Inhibition : A study reported that this compound derivatives demonstrated IC50 values ranging from 1.53 μM to 9.45 μM against PARP-1. The introduction of fluorine at the 5-position significantly enhanced potency compared to non-fluorinated analogs .

- Bromodomain Selectivity : In vitro studies indicated that compounds with the benzofuran structure exhibited high selectivity for BD2 over BD1, with selectivity ratios exceeding 2000-fold in some cases. This selectivity is critical for minimizing off-target effects and improving therapeutic profiles .

Summary of Biological Activity Data

| Activity | IC50 Value (μM) | Target | Selectivity |

|---|---|---|---|

| PARP-1 Inhibition | 1.53 - 9.45 | Poly(ADP-ribose) polymerase | High |

| BD2 Inhibition | 4.8 - 7.9 | Bromodomain 2 | >2000-fold over BD1 |

Pharmacokinetics and Toxicology

The pharmacokinetic properties of this compound derivatives indicate favorable absorption and distribution profiles. Studies have shown good solubility in physiological conditions, which enhances bioavailability. However, some derivatives exhibit higher clearance rates in rat hepatocytes, suggesting potential metabolic liabilities that need to be addressed in further development .

Q & A

Q. What are the key synthetic challenges in preparing 5-Bromo-7-fluoro-2,3-dihydrobenzofuran-3-amine, and how can they be addressed methodologically?

Answer: The synthesis of this compound involves regioselective halogenation (bromine and fluorine introduction) and amine functionalization on the dihydrobenzofuran scaffold. Key challenges include:

- Regioselectivity : Ensuring bromine and fluorine substituents occupy the 5- and 7-positions, respectively. Methods like directed ortho-metalation or halogen-directed cross-coupling (e.g., Suzuki-Miyaura with boronic acids, as seen in related compounds ) can enhance positional control.

- Amine Protection : The primary amine group may require protection (e.g., Boc or Fmoc groups) during halogenation to avoid side reactions. Deprotection under mild acidic conditions (e.g., TFA) is recommended .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization is critical for isolating the target compound from regioisomers, as purity impacts downstream applications .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions via coupling patterns (e.g., for fluorine interactions) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and halogen isotope patterns.

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis resolves bond angles and stereochemistry, as demonstrated in structurally related benzofuran derivatives .

- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

Answer: SAR strategies include:

- Substituent Variation : Systematic substitution of bromine/fluorine with other halogens or electron-withdrawing groups to modulate bioactivity. For example, replacing bromine with iodine may enhance binding affinity in antimicrobial assays .

- Stereochemical Modifications : Introducing chiral centers (e.g., R/S configurations at the 3-amine position) and evaluating enantiomer-specific activity using chiral HPLC and in vitro assays .

- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with target proteins (e.g., fungal CYP51 for antifungals), guiding rational design .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

- Standardized Assays : Reproduce results under controlled conditions (e.g., consistent cell lines, incubation times). For example, antifungal activity disparities may arise from variations in Candida strains .

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation.

- Crystallographic Data : Compare bioactive conformations with inactive analogs using X-ray structures to identify critical molecular interactions .

Q. What strategies mitigate side reactions during the synthesis of halogenated dihydrobenzofuran-3-amine derivatives?

Answer:

- Temperature Control : Low temperatures (−78°C) during lithiation steps minimize undesired ring-opening reactions .

- Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in Suzuki reactions, reducing halogen scrambling .

- Inert Atmosphere : Use of argon/nitrogen prevents oxidation of the amine group during reactions .

Methodological Notes

- Synthetic Protocols : Prioritize boronic acid cross-coupling for halogen introduction to ensure regioselectivity .

- Crystallization : Use ethanol/water mixtures for growing single crystals suitable for X-ray analysis .

- Bioassays : Include positive controls (e.g., fluconazole for antifungals) to validate experimental setups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.